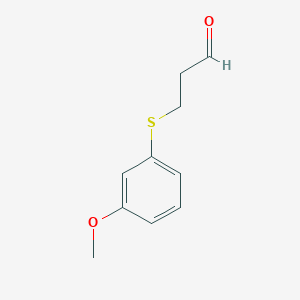

3-((3-Methoxyphenyl)thio)propanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O2S |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)sulfanylpropanal |

InChI |

InChI=1S/C10H12O2S/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-6,8H,3,7H2,1H3 |

InChI Key |

FTHLIASFHODPFY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)SCCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Methoxyphenyl Thio Propanal

Strategies for Carbon-Sulfur Bond Formation

The creation of the thioether linkage in 3-((3-Methoxyphenyl)thio)propanal is the central challenge in its synthesis. The most direct and widely applicable methods involve the addition of a sulfur nucleophile to a three-carbon electrophilic synthon.

Thiol-Aldehyde Addition Reactions

The most prominent and industrially relevant method for synthesizing β-thioaldehydes is the conjugate addition of a thiol to an α,β-unsaturated aldehyde. srce.hr For the target molecule, this involves the thia-Michael addition of 3-methoxythiophenol to acrolein. srce.hr This reaction is analogous to the commercial synthesis of the related flavor compound, methional, from methyl mercaptan and acrolein. google.com

The reaction proceeds via the 1,4-addition of the thiol to the conjugated system of acrolein. The mechanism is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. nih.gov This thiolate then attacks the β-carbon of acrolein, followed by protonation of the resulting enolate to yield the final propanal product. nih.gov The reaction is highly efficient and is considered a form of "click chemistry" due to its high yield, stereoselectivity, and rapid rate under ambient conditions. nih.gov

Various catalytic systems can be employed to facilitate this transformation. These can range from simple weak Brønsted bases like triethylamine (B128534) to heterogeneous catalysts such as Amberlyst® A21 resin or potassium fluoride (B91410) on alumina (B75360) (KF/Alumina). nih.govmdpi.comrsc.orgscielo.br The use of heterogeneous catalysts is advantageous as they can be easily removed from the reaction mixture by simple filtration. mdpi.com

Nucleophilic Substitution Approaches

An alternative strategy for forming the C-S bond is through a nucleophilic substitution (SN2) reaction. This approach involves the reaction of a thiolate nucleophile with an alkyl halide or other substrate bearing a suitable leaving group. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve two conceptual steps:

Formation of the Thiolate: 3-Methoxythiophenol is deprotonated with a strong base (e.g., sodium hydride) to generate the corresponding sodium 3-methoxythiophenoxide. Thiolates are excellent nucleophiles. masterorganicchemistry.com

Substitution: The thiolate is then reacted with a three-carbon electrophile containing a good leaving group, such as 3-chloropropanal (B96773) or 3-bromopropanal. The thiolate displaces the halide to form the desired thioether.

A significant challenge with this approach is the reactivity of the aldehyde functional group, which can undergo self-condensation or other side reactions under basic conditions. To circumvent this, the aldehyde can be protected as an acetal (B89532) prior to the substitution reaction. The acetal is stable to the basic conditions of the SN2 reaction and can be hydrolyzed back to the aldehyde in a final step using aqueous acid.

Other Established Synthetic Routes

While less common for this specific target, other synthetic methodologies in organosulfur chemistry could be adapted. Photochemical reactions, such as the Paternò–Büchi reaction, represent a distinct approach. taylorfrancis.comrsc.org This reaction involves the [2+2] photocycloaddition of a carbonyl compound to an alkene to form an oxetane (B1205548) ring. taylorfrancis.comorganic-chemistry.org The related thia-Paternò–Büchi reaction utilizes a thiocarbonyl compound to produce a thietane, a four-membered sulfur-containing ring. chemistryviews.org While these methods primarily yield cyclic products, they highlight alternative ways to construct C-S bonds under photochemical conditions.

Another potential route involves the anti-Markovnikov addition of 3-methoxythiophenol to allyl alcohol, which could be initiated by radicals or catalyzed by transition metals. organic-chemistry.org The resulting 3-((3-methoxyphenyl)thio)propan-1-ol could then be oxidized to the target aldehyde using standard oxidation protocols.

Precursor Design and Selection

The selection of appropriate starting materials is critical for a successful synthesis. For the primary thia-Michael addition route, the precursors are well-defined.

The key precursors are:

3-Methoxythiophenol: This serves as the sulfur nucleophile. It is a commercially available liquid. sigmaaldrich.com

Acrolein: This is the three-carbon α,β-unsaturated aldehyde that acts as the Michael acceptor. Acrolein is a highly reactive and volatile liquid, and its handling requires care due to its toxicity and propensity to polymerize. nih.gov

For the nucleophilic substitution pathway, the precursors would be 3-methoxythiophenol and a suitable electrophile such as 3-chloropropanal.

Below is a table summarizing the properties of the primary precursors.

| Compound Name | Structure | Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-Methoxythiophenol | C₇H₈OS | 140.20 | 15570-12-4 sigmaaldrich.com | |

| Acrolein | C₃H₄O | 56.06 | 107-02-8 | |

| 3-Chloropropanal | C₃H₅ClO | 92.52 | 19433-84-6 |

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield of this compound and minimize the formation of byproducts, careful optimization of reaction conditions is essential.

Catalyst Selection and Concentration: The choice of catalyst is crucial. While simple organic bases like triethylamine are effective, they can be difficult to remove during workup. rsc.org Heterogeneous basic resins like Amberlyst® A21 offer the advantage of easy separation. mdpi.com In some preparations of analogous compounds, an auxiliary catalyst, such as an organic acid (e.g., acetic acid), is added in small amounts. google.com This acid helps to inhibit the undesired polymerization of acrolein, which can be a significant side reaction. google.com Catalyst concentrations are typically kept low, often in the range of 0.001 to 0.05 mol% relative to the reactants. google.com

Solvent Effects: The thia-Michael addition can be performed under various solvent conditions, including solvent-free (neat) systems. mdpi.comscielo.br However, the choice of solvent can significantly influence reaction rates. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are known to accelerate the reaction. nih.gov This is because they effectively solvate and stabilize the thiolate anion, increasing its nucleophilicity. nih.gov In some cases, water or recyclable solvents like glycerin have been used to develop greener synthetic protocols. scielo.brresearchgate.net

Temperature and Stoichiometry Control: The Michael addition of thiols is often exothermic. Therefore, controlling the reaction temperature, for instance by using an ice bath during reagent addition, is important to prevent runaway reactions and reduce the formation of side products. Maintaining a substantially stoichiometric equivalence between the 3-methoxythiophenol and acrolein is also key to ensuring high conversion and simplifying purification. google.com

| Parameter | Condition | Rationale / Effect |

| Catalyst | Weak organic base (e.g., Triethylamine) nih.govrsc.org | Promotes formation of the nucleophilic thiolate. |

| Heterogeneous base (e.g., KF/Alumina) scielo.br | Simplifies workup through filtration. | |

| Lewis Acid (e.g., FeCl₃) srce.hr | Can catalyze the addition, often with fast reaction times. | |

| Co-Catalyst | Acetic Acid google.com | Inhibits polymerization of acrolein. |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) nih.gov | Stabilizes thiolate, increasing reaction rate. |

| Solvent-free (Neat) mdpi.comscielo.br | Reduces waste, simplifies workup. | |

| Temperature | 0 °C to Room Temperature | Controls exothermicity and minimizes side reactions. |

Purification and Isolation Techniques for this compound

Following the reaction, a robust purification strategy is necessary to isolate the target compound from unreacted precursors, catalysts, and byproducts.

A typical workup begins with quenching the reaction, followed by an extractive procedure. The crude reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove water-soluble components like the catalyst or salts.

For laboratory-scale purification and to achieve high purity, flash column chromatography on silica (B1680970) gel is a standard and effective method. A non-polar/polar solvent system, such as hexane/ethyl acetate, is typically used to elute the components, with the less polar thioether product eluting separately from more polar impurities.

On an industrial scale, distillation under reduced pressure is often the preferred method for purifying aldehydes. google.com This technique separates compounds based on their boiling points and is effective for removing less volatile impurities.

A particularly elegant method for the specific purification of aldehydes is extractive purification via bisulfite adduct formation . nih.govacs.orgyoutube.com In this technique, the crude mixture is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde reacts reversibly with the bisulfite to form a charged, water-soluble adduct. nih.gov This adduct is extracted into the aqueous phase, leaving non-aldehydic organic impurities behind in the organic layer. nih.govyoutube.com The layers are then separated, and the pure aldehyde can be regenerated from the aqueous layer by adding a base (e.g., NaOH), which reverses the adduct formation and allows the product to be recovered by extraction. nih.gov

Chemical Reactivity and Transformational Pathways of 3 3 Methoxyphenyl Thio Propanal

Reactions Involving the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic synthesis, readily undergoing reduction, condensation, and oxidation reactions.

Reduction Reactions of the Aldehyde Group

The aldehyde functionality in 3-((3-Methoxyphenyl)thio)propanal can be selectively reduced to a primary alcohol, yielding 3-((3-Methoxyphenyl)thio)propan-1-ol. This transformation is typically achieved using mild reducing agents to avoid concomitant reactions at the thioether linkage.

Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for this purpose, offering high chemoselectivity for the reduction of aldehydes and ketones in the presence of less reactive functional groups like thioethers. The reaction is generally carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol.

Table 1: Representative Reduction of an Aldehyde to a Primary Alcohol

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |

| Ethanal | Sodium Borohydride (NaBH4) | Ethanol | Room Temp. | Ethanol | High |

Condensation and Imine Formation Reactions

The aldehyde group of this compound can participate in condensation reactions with various nucleophiles. A prominent example is the reaction with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

This transformation is typically acid-catalyzed and reversible. The methoxy (B1213986) group on the phenyl ring is unlikely to significantly interfere with this reaction. Such condensation reactions are fundamental in the synthesis of more complex molecular architectures.

Oxidation Reactions of the Aldehyde Group

The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO4) can effectively convert the aldehyde in this compound to the corresponding carboxylic acid, 3-((3-Methoxyphenyl)thio)propanoic acid. However, care must be taken as strong oxidants can also oxidize the thioether linkage.

Milder oxidizing agents can also be employed to achieve this transformation with greater selectivity. The choice of oxidant is crucial to prevent over-oxidation or side reactions involving the sulfur atom.

Table 2: Representative Oxidation of an Aldehyde to a Carboxylic Acid

| Reactant | Reagent | Conditions | Product | Reference |

| Aromatic Aldehyde | Potassium Permanganate (KMnO4) | Basic, Heat | Benzoic Acid |

This table illustrates a general method for aldehyde oxidation. Specific conditions for this compound would need to be optimized.

Reactions Involving the Thioether Linkage

The thioether linkage in this compound is another site of reactivity, susceptible to oxidation, cleavage, and rearrangement reactions. The presence of the electron-donating methoxy group on the aromatic ring can influence the reactivity of the sulfur atom.

Oxidation of the Sulfur Atom to Sulfoxides or Sulfones

The sulfur atom of the thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For the conversion to a sulfoxide, mild oxidizing agents such as hydrogen peroxide (H2O2) in a suitable solvent are often used.

Further oxidation of the sulfoxide to the corresponding sulfone, 3-((3-methoxyphenyl)sulfonyl)propanal, generally requires stronger oxidizing agents or harsher reaction conditions. The electron-donating methoxy group on the phenyl ring increases the nucleophilicity of the sulfur atom, potentially facilitating its oxidation.

Table 3: Representative Oxidation of a Thioether to a Sulfoxide

| Reactant | Reagent | Solvent | Product | Reference |

| Aryl Trifluoromethyl Sulfide (B99878) | 30% Hydrogen Peroxide (H2O2) | Trifluoroacetic Acid | Aryl Trifluoromethyl Sulfoxide |

This table provides a general example of thioether oxidation. The specific conditions for this compound may vary.

Cleavage and Rearrangement Reactions of the Thioether

The thioether bond can undergo cleavage under certain conditions. Additionally, upon oxidation to a sulfoxide, the molecule can undergo a Pummerer rearrangement. This reaction typically occurs when an alkyl sulfoxide is treated with an activating agent like acetic anhydride. The reaction results in the formation of an α-acyloxy thioether.

In the case of the sulfoxide derived from this compound, a Pummerer rearrangement would lead to the introduction of an acetoxy group on the carbon adjacent to the sulfur atom, yielding a more complex functionalized molecule. This rearrangement is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Reactions Involving the Aromatic Moiety

The aromatic ring of this compound, inherited from 3-methoxythiophenol, is a hub of chemical reactivity, primarily governed by the electronic effects of the methoxy and the alkylthio substituents. These groups influence the electron density of the ring and direct the regiochemical outcome of various transformations.

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

The methoxyphenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, a fundamental class of reactions for modifying aromatic compounds. wikipedia.org The outcome of these reactions is largely controlled by the directing effects of the existing substituents on the aromatic ring—the methoxy group (-OCH3) and the 3-propanal-thioether group (-S-CH2CH2CHO).

The methoxy group is a powerful activating group and an ortho, para-director. libretexts.orglibretexts.org This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the substitution process. dalalinstitute.com This donation of electron density is most effective at the positions ortho and para to the methoxy group.

The thioether group, in this case, the 3-propanal-thioether substituent, is generally considered to be a weakly activating or deactivating group, and it also acts as an ortho, para-director. libretexts.org The sulfur atom has lone pairs of electrons that can be donated to the ring by resonance, similar to oxygen, but this effect is less pronounced. The electronegativity of sulfur and the electron-withdrawing nature of the aldehyde group can also exert an inductive effect, which may slightly deactivate the ring compared to benzene (B151609).

When both a methoxy group and a thioether group are present on a benzene ring, their directing effects are combined. In the case of this compound, the methoxy group is at position 3. Therefore, it will direct incoming electrophiles to positions 2, 4, and 6. The thioether group is at position 1, and it will direct incoming electrophiles to positions 2, 4, and 6 as well. The combined directing effects of both groups reinforce substitution at the ortho and para positions relative to the thioether, with the position para to the thioether (position 4) often being the most favored due to reduced steric hindrance.

| Reaction | Electrophile | Typical Reagents | Expected Major Products |

|---|---|---|---|

| Nitration | NO2+ | HNO3/H2SO4 | 3-((4-Nitro-3-methoxyphenyl)thio)propanal |

| Halogenation | Br+, Cl+ | Br2/FeBr3, Cl2/AlCl3 | 3-((4-Bromo-3-methoxyphenyl)thio)propanal |

| Friedel-Crafts Acylation | RCO+ | RCOCl/AlCl3 | 3-((4-Acyl-3-methoxyphenyl)thio)propanal |

| Friedel-Crafts Alkylation | R+ | RCl/AlCl3 | 3-((4-Alkyl-3-methoxyphenyl)thio)propanal |

Functionalization of the Methoxy Group

The methoxy group (-OCH3) on the aromatic ring of this compound can also undergo specific chemical transformations, most notably ether cleavage. Aryl methyl ethers are generally stable but can be cleaved under forcing conditions to yield the corresponding phenol.

The most common method for the cleavage of aryl methyl ethers is treatment with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism where the oxygen of the methoxy group is first protonated, making it a better leaving group (methanol). The halide ion (Br- or I-) then acts as a nucleophile, attacking the methyl group in an SN2 reaction to produce methyl halide and the corresponding phenol.

Alternatively, Lewis acids such as boron tribromide (BBr3) are highly effective reagents for cleaving aryl ethers, often under milder conditions than strong acids. The reaction with BBr3 proceeds through the formation of a Lewis acid-base adduct, followed by the intramolecular or intermolecular transfer of a bromide ion to the methyl group.

These reactions would convert the methoxy group of this compound into a hydroxyl group, yielding 3-((3-hydroxyphenyl)thio)propanal. This transformation can be a crucial step in the synthesis of more complex molecules where the phenolic hydroxyl group can be further functionalized.

| Reaction | Reagent | Product | General Conditions |

|---|---|---|---|

| Ether Cleavage | HBr or HI | 3-((3-Hydroxyphenyl)thio)propanal | High temperature, reflux |

| Ether Cleavage | BBr3 | 3-((3-Hydroxyphenyl)thio)propanal | In an inert solvent like dichloromethane, often at low temperatures |

Strategic Applications of 3 3 Methoxyphenyl Thio Propanal As a Synthetic Building Block

Access to Complex Heterocyclic Systems

The presence of both a reactive aldehyde and a sulfur atom in 3-((3-Methoxyphenyl)thio)propanal makes it an ideal precursor for a variety of sulfur-containing heterocycles. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Substituted Thiophenes

Substituted thiophenes are a critical class of heterocycles with wide-ranging applications. This compound can be envisioned as a key starting material for the synthesis of 2- and 3-substituted thiophenes through established synthetic methodologies.

One plausible approach is a modification of the Gewald reaction . In a hypothetical scenario, the aldehyde functionality of this compound could react with an active methylene (B1212753) nitrile, such as malononitrile, in the presence of elemental sulfur and a base like morpholine. This would proceed through a Knoevenagel condensation followed by cyclization and aromatization to yield a polysubstituted thiophene (B33073).

Another potential route is the Fiesselmann thiophene synthesis . While traditionally employing β-chloro- or β-hydroxy-α,β-unsaturated esters or ketones, a derivative of this compound could be utilized. For instance, α-halogenation of the propanal moiety followed by reaction with a thioglycolate ester in the presence of a base could lead to the formation of a substituted thiophene-2-carboxylate. nih.gov

Table 1: Proposed Synthesis of Substituted Thiophenes from this compound

| Reaction Name | Proposed Reactants | Proposed Product Structure | Potential Advantages |

| Modified Gewald Reaction | This compound, Malononitrile, Sulfur, Morpholine | 2-Amino-3-cyano-4-(3-methoxyphenylthio)methylthiophene | Atom-economical, one-pot synthesis. |

| Modified Fiesselmann Synthesis | α-Bromo-3-((3-methoxyphenyl)thio)propanal, Methyl thioglycolate, Sodium methoxide | Methyl 3-((3-methoxyphenyl)thio)methyl)thiophene-2-carboxylate | Access to functionalized thiophenes. |

Formation of Dithianes and Related Cyclic Thioacetals

The aldehyde group of this compound readily undergoes thioacetalization reactions. This transformation is not only a common method for protecting the aldehyde functionality but also provides a gateway to the chemistry of 1,3-dithianes, which are valuable acyl anion equivalents. organic-chemistry.orguwindsor.ca

Reaction of this compound with 1,3-propanedithiol (B87085) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid, would yield the corresponding 2-(2-((3-methoxyphenyl)thio)ethyl)-1,3-dithiane. organic-chemistry.org This dithiane derivative can then be deprotonated at the C-2 position using a strong base like n-butyllithium to form a nucleophilic species, which can react with various electrophiles (e.g., alkyl halides, epoxides, carbonyl compounds) to form new carbon-carbon bonds. Subsequent deprotection of the dithiane reveals a new ketone or aldehyde functionality.

Table 2: Formation and Application of Dithiane from this compound

| Step | Reaction | Reagents | Product |

| 1. Thioacetalization | Protection of the aldehyde | 1,3-Propanedithiol, BF₃·OEt₂ | 2-(2-((3-Methoxyphenyl)thio)ethyl)-1,3-dithiane |

| 2. Deprotonation | Formation of acyl anion equivalent | n-Butyllithium | 2-Lithio-2-(2-((3-methoxyphenyl)thio)ethyl)-1,3-dithiane |

| 3. Alkylation | C-C bond formation | Electrophile (e.g., Benzyl bromide) | 2-(1-((3-Methoxyphenyl)thio)pentan-3-yl)-1,3-dithiane |

| 4. Deprotection | Unmasking the carbonyl group | HgCl₂, CaCO₃, aq. CH₃CN | 1-((3-Methoxyphenyl)thio)pentan-3-one |

Generation of Thioxanthones and Thioxanthenes

While not a direct precursor, this compound can serve as a starting point for the synthesis of key intermediates required for the construction of thioxanthone and thioxanthene (B1196266) skeletons. These tricyclic systems are of interest in medicinal chemistry and materials science.

A plausible synthetic route would involve the oxidation of the thioether in this compound to the corresponding sulfoxide (B87167). A subsequent Pummerer-type rearrangement, induced by acetic anhydride, could generate an electrophilic intermediate that can undergo intramolecular cyclization onto the electron-rich methoxy-substituted aromatic ring. Further synthetic manipulations would be required to achieve the final thioxanthone or thioxanthene structure.

Alternatively, the aromatic ring of this compound could be functionalized, for example, through ortho-lithiation directed by the methoxy (B1213986) group, followed by reaction with a suitable electrophile to introduce a carboxylic acid or a related functional group. This derivatized intermediate could then undergo intramolecular Friedel-Crafts acylation to form the central ring of the thioxanthone system.

Synthesis of Other Sulfur-Containing Heterocycles

The reactivity of this compound also opens doors to the synthesis of other less common sulfur-containing heterocycles. For instance, the aldehyde can be used as a C3 synthon in [3+2] or [3+3] cycloaddition reactions.

One potential application is in the synthesis of 1,3-thiazines. By first converting the aldehyde to an enamine or enolate, it could then react with a thiourea (B124793) derivative in a multi-step sequence to form a dihydropyrimidine-2-thione, which is a tautomer of a substituted 1,3-thiazine.

Role in Multi-Step Organic Syntheses as an Intermediate

Beyond its direct use in heterocycle synthesis, this compound is a valuable intermediate in more complex, multi-step synthetic sequences. Its bifunctional nature allows for sequential or orthogonal transformations, enabling the construction of intricate molecular frameworks.

A key application lies in its role as a Michael acceptor. While the aldehyde itself is not a Michael acceptor, it can be readily converted into an α,β-unsaturated aldehyde via a condensation reaction (e.g., aldol (B89426) or Knoevenagel). The resulting enal is a potent Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles. This strategy provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position.

For example, a Knoevenagel condensation with diethyl malonate would yield an α,β-unsaturated ester. Subsequent Michael addition of a nucleophile, followed by further synthetic manipulations of the ester and thioether functionalities, can lead to a diverse array of acyclic and cyclic products.

Derivatization for Advanced Intermediates in Organic Synthesis

The aldehyde and thioether moieties of this compound can be selectively transformed to generate a library of advanced synthetic intermediates. These derivatizations significantly expand the synthetic utility of the parent molecule.

Oxidation of the Thioether: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives have distinct electronic properties and can be used in a variety of transformations. For example, the sulfoxide can be used in Pummerer reactions or as a chiral auxiliary. The sulfone is a good leaving group and can participate in substitution and elimination reactions.

Modification of the Aldehyde: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

Reductive amination: To introduce nitrogen-containing functional groups.

Wittig and related olefination reactions: To form carbon-carbon double bonds with control over stereochemistry.

Grignard and organolithium additions: To generate secondary alcohols.

Conversion to other functional groups: Such as carboxylic acids (via oxidation) or nitriles (via formation of an oxime followed by dehydration).

Table 3: Selected Derivatizations of this compound

| Functional Group | Reaction | Reagents | Product | Synthetic Utility |

| Aldehyde | Reductive Amination | Benzylamine, NaBH(OAc)₃ | N-Benzyl-3-((3-methoxyphenyl)thio)propan-1-amine | Precursor to amines and N-heterocycles. |

| Aldehyde | Wittig Reaction | Ph₃P=CHCO₂Et | Ethyl 5-((3-methoxyphenyl)thio)pent-2-enoate | α,β-Unsaturated ester for further functionalization. |

| Thioether | Oxidation | m-CPBA (1 equiv.) | 3-((3-Methoxyphenyl)sulfinyl)propanal | Pummerer reaction precursor, chiral auxiliary. |

| Thioether | Oxidation | m-CPBA (2 equiv.) | 3-((3-Methoxyphenyl)sulfonyl)propanal | Precursor for elimination/substitution reactions. |

Mechanistic Insights and Theoretical Studies of Reactions Involving 3 3 Methoxyphenyl Thio Propanal

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of 3-((3-Methoxyphenyl)thio)propanal is governed by the interplay of its three primary functional groups: the aldehyde, the thioether, and the methoxy-substituted benzene (B151609) ring. Key transformations would likely involve nucleophilic addition to the carbonyl group, oxidation or reduction of the aldehyde, and reactions at the sulfur atom or the aromatic ring.

One of the most fundamental reactions of aldehydes is their interaction with nucleophiles. The mechanism of such additions typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This process can be catalyzed by either acid or base. For instance, in the formation of an acetal (B89532), the aldehyde is first protonated under acidic conditions, activating the carbonyl group towards attack by an alcohol.

The thioether group can participate in oxidation reactions to form sulfoxides and sulfones. These transformations are significant as they can modulate the electronic properties and biological activity of the molecule. The mechanism of thioether oxidation often involves an electrophilic oxidant, such as a peroxy acid, where the sulfur atom acts as the nucleophile.

The presence of the methoxy (B1213986) group on the benzene ring directs electrophilic aromatic substitution to the ortho and para positions due to its electron-donating nature through resonance. However, the bulky thio-propanal substituent might sterically hinder the ortho positions, favoring substitution at the para position relative to the methoxy group.

A plausible synthetic route to this compound itself likely involves the Michael addition of 3-methoxythiophenol to acrolein. This reaction is a conjugate addition where the thiolate anion, a soft nucleophile, attacks the β-carbon of the α,β-unsaturated aldehyde. The mechanism proceeds through a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. The commercial synthesis of the related compound, methional (3-(methylthio)propanal), is achieved through the reaction of methanethiol (B179389) with acrolein, highlighting a similar synthetic strategy. wikipedia.org

Studies on the synthesis of 3-(arylthio)propionic acids from aryl iodides and 3-mercaptopropionic acid using a copper(I) oxide catalyst in refluxing pyridine (B92270) suggest another potential mechanistic pathway for forming the aryl-sulfur bond. researchgate.netthieme-connect.de This copper-mediated C-S bond formation is a crucial strategy in organosulfur chemistry. researchgate.netthieme-connect.de

Kinetic and Thermodynamic Aspects of its Reactivity

The kinetics and thermodynamics of reactions involving this compound can be inferred from studies on analogous compounds. The rate of nucleophilic addition to the aldehyde group, for example, is influenced by both electronic and steric factors. The electron-donating methoxy group on the aromatic ring might have a small, indirect electronic effect on the reactivity of the distant aldehyde group.

Kinetic studies on the reactions of other aldehydes, such as 3,3-dimethylbutanal, with atmospheric oxidants have been performed to understand their environmental fate. acs.orgresearchgate.net Similar studies on this compound would be valuable in determining its stability and reactivity in various environments.

The thermodynamics of reactions, such as the hydrogenation of the aldehyde to form the corresponding alcohol, can be estimated. The reduction of ketones, a closely related reaction, has been studied from a thermodynamic and kinetic perspective. nih.govnih.gov These studies reveal that the reaction rates and equilibrium positions are sensitive to the solvent environment. nih.gov For instance, enzyme-catalyzed reductions of ketones show a significant increase in reaction rate with increasing water activity, which is attributed to changes in the entropy of activation. nih.gov

The table below presents hypothetical kinetic data for key reactions of this compound, based on typical values for similar transformations found in the literature.

Table 1: Postulated Kinetic Parameters for Reactions of this compound

| Reaction | Reactant | Catalyst/Conditions | Postulated Rate Constant (k) |

| Nucleophilic Addition | Nu:- | Base-catalyzed | 10⁻² - 10¹ M⁻¹s⁻¹ |

| Acetal Formation | ROH | Acid (e.g., H₂SO₄) | 10⁻³ - 10⁻¹ M⁻¹s⁻¹ |

| Oxidation to Carboxylic Acid | H₂O₂ | - | 10⁻⁴ - 10⁻² M⁻¹s⁻¹ |

| Reduction to Alcohol | NaBH₄ | Methanol (B129727) | 10⁻³ - 10⁻¹ M⁻¹s⁻¹ |

Computational Chemistry Approaches to Conformational Analysis and Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the conformational landscape and electronic properties of molecules like this compound. DFT studies on methoxyphenyl derivatives and molecules with flexible chains provide a framework for such analyses. nih.govresearchgate.netnih.gov

A conformational analysis would likely reveal multiple low-energy conformers due to the rotational freedom around the C-C and C-S single bonds. The relative energies of these conformers would be determined by a balance of steric and electronic interactions. Intramolecular interactions, such as weak hydrogen bonds between the aldehyde proton and the sulfur or oxygen atoms, could also play a role in stabilizing certain conformations.

The electronic structure of this compound can be elucidated through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring and the sulfur atom, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be centered on the electrophilic carbonyl carbon of the aldehyde group, which is the site for nucleophilic attack.

DFT calculations can also provide valuable information on various molecular properties, as outlined in the table below. These parameters are crucial for understanding the molecule's reactivity and potential applications.

Table 2: Predicted Molecular Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Description | Significance |

| Dipole Moment | Moderate to High | Influences solubility and intermolecular interactions. |

| HOMO Energy | -6.0 to -5.5 eV | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | -1.5 to -1.0 eV | Indicates susceptibility to reduction and nucleophilic attack. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen atoms and the benzene ring; positive potential around the aldehyde proton. | Predicts sites for electrophilic and nucleophilic attack. |

Advanced Analytical Methodologies for Characterization of 3 3 Methoxyphenyl Thio Propanal and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-((3-Methoxyphenyl)thio)propanal. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, which aids in confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity of atoms in this compound. The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons of the methoxyphenyl group, the methylene (B1212753) protons of the propanal chain, and the methoxy (B1213986) group protons. The aldehyde proton typically appears in the downfield region around 9-10 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (approximately 6.7-7.2 ppm), characteristic of a 1,3-disubstituted benzene (B151609) ring. The methylene protons adjacent to the sulfur atom and the carbonyl group will appear as triplets in the aliphatic region. The methoxy protons will be visible as a sharp singlet.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield (around 200 ppm). The aromatic carbons show signals in the range of 110-160 ppm, while the aliphatic carbons and the methoxy carbon resonate at higher fields.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -CHO | ~9.7 (t) | ~201 |

| -CH₂-CHO | ~2.8 (t) | ~45 |

| -S-CH₂- | ~3.1 (t) | ~28 |

| Ar-H | ~6.7-7.2 (m) | ~112, 114, 121, 130, 140, 160 |

| -OCH₃ | ~3.8 (s) | ~55 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically around 1720-1740 cm⁻¹. researchgate.netyoutube.comresearchgate.netdoaj.org Additionally, characteristic C-H stretching vibrations for the aldehyde group are expected to appear as two distinct peaks around 2720 cm⁻¹ and 2820 cm⁻¹. researchgate.netyoutube.comresearchgate.netdoaj.org The presence of the aromatic ring will be indicated by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The C-O stretching of the methoxy group and the thioether C-S stretching will also be present at their characteristic frequencies.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | ~1725 |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 |

| Aromatic (C=C) | Stretch | ~1450-1600 |

| Aromatic (C-H) | Stretch | >3000 |

| Aliphatic (C-H) | Stretch | ~2850-2960 |

| Ether (C-O) | Stretch | ~1040 and ~1250 |

| Thioether (C-S) | Stretch | ~600-800 |

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is influenced by the functional groups present. Common fragmentation pathways for aromatic thioethers include cleavage of the C-S bond. chemicalbook.com Aldehydes often undergo α-cleavage, leading to the loss of a hydrogen atom or the formyl group. mdpi.comnih.gov Therefore, key fragments could include the loss of the propanal side chain, cleavage at the thioether linkage, and rearrangements of the aromatic ring.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 196 | [C₁₀H₁₂O₂S]⁺ (Molecular Ion) | - |

| 167 | [M - CHO]⁺ | α-cleavage of aldehyde |

| 139 | [M - C₃H₅O]⁺ or [C₇H₇OS]⁺ | Cleavage of the propanal side chain |

| 123 | [C₇H₇O]⁺ | Cleavage of C-S bond with charge on the methoxyphenyl moiety |

Chromatographic Methods for Purity Assessment and Separation (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly used methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. researchgate.net The separated components then enter a mass spectrometer for detection and identification. The retention time from the gas chromatogram is a characteristic property of the compound under specific analytical conditions, while the mass spectrum provides definitive identification. For sulfur-containing compounds, a sulfur chemiluminescence detector (SCD) can be used in conjunction with MS for selective and sensitive detection. acs.org

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

| Expected Retention Time | Dependent on exact conditions, but would be a single sharp peak for a pure sample. |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in a liquid phase before they are introduced into the mass spectrometer. It is particularly useful for less volatile or thermally labile compounds. Reversed-phase LC is a common mode for separating moderately polar organic molecules like this compound. The detection by mass spectrometry allows for both quantification and structural confirmation. For aldehydes, derivatization with reagents such as 2,4-dinitrophenylhydrazine (DNPH) can improve chromatographic separation and detection sensitivity.

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 100 mm, 3.5 µm particle size |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid (Gradient elution) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Monitored Ions | [M+H]⁺ (m/z 197), [M+Na]⁺ (m/z 219) and key fragment ions |

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays allow for the calculation of a three-dimensional electron density map of the crystal, from which the precise positions of the atoms, bond lengths, and bond angles can be determined.

For this compound, a successful X-ray crystallographic analysis would require the growth of a high-quality single crystal. If obtained, the crystal structure would provide unambiguous confirmation of its molecular connectivity and stereochemistry. Furthermore, it would reveal detailed information about the conformation of the molecule in the solid state, including the dihedral angles of the flexible propanal chain and the orientation of the methoxyphenyl group. Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the packing of the molecules in the crystal lattice would also be elucidated. While no specific crystal structure data for this compound is publicly available, the principles of the technique remain the gold standard for solid-state structural determination.

| Structural Information | Significance |

|---|---|

| Atomic Coordinates | Defines the precise position of every atom in the molecule. |

| Bond Lengths and Angles | Confirms the covalent structure and provides insight into bond strengths and steric strain. |

| Molecular Conformation | Reveals the preferred three-dimensional shape of the molecule in the solid state. |

| Crystal Packing | Shows how molecules are arranged in the crystal lattice and identifies intermolecular interactions. |

| Absolute Stereochemistry | Can be determined if the compound is chiral and crystallizes in a non-centrosymmetric space group. |

Future Directions and Emerging Research Avenues for 3 3 Methoxyphenyl Thio Propanal

Development of Novel and Green Synthetic Routes

The future synthesis of 3-((3-Methoxyphenyl)thio)propanal will likely be driven by the principles of green chemistry, emphasizing efficiency, sustainability, and the use of environmentally benign reagents and solvents. acs.org

Current synthetic approaches to similar β-thioaldehydes often rely on traditional methods that may involve harsh reaction conditions or the use of malodorous thiols. taylorandfrancis.com Future research is anticipated to focus on the development of more sustainable and efficient synthetic protocols. One promising avenue is the exploration of thiol-free synthetic routes, which would mitigate the issues associated with the volatility and unpleasant smell of thiol precursors. acs.orgresearchgate.net For instance, the use of xanthates as thiol surrogates in transition-metal-free and base-free conditions presents a viable and greener alternative. researchgate.net

Moreover, the adoption of green solvents such as water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. mdpi.comnih.gov The unique physicochemical properties of these solvents can also lead to novel reactivity and selectivity. mdpi.com The development of catalytic, one-pot syntheses would further enhance the efficiency and atom economy of the process. taylorandfrancis.com The table below outlines potential green synthetic strategies for this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| Thiol-Free Synthesis | Utilization of thiol surrogates (e.g., xanthates, thiosulfates). acs.orgresearchgate.netorganic-chemistry.org | Odorless, improved handling, and stability of reagents. taylorandfrancis.comresearchgate.net |

| Green Solvents | Employment of water, ionic liquids, or deep eutectic solvents. mdpi.comnih.gov | Reduced environmental impact, potential for novel reactivity. acs.orgmdpi.com |

| Catalytic Approaches | Use of transition metal or organocatalysts. researchgate.net | High efficiency, selectivity, and milder reaction conditions. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, scalability, and process control. |

| Biocatalysis | Enzyme-catalyzed synthesis (e.g., using radical SAM enzymes). nih.gov | High selectivity, mild conditions, and environmentally friendly. |

Exploration of New Reactivity Profiles and Catalytic Applications

The bifunctional nature of this compound, possessing both a reactive aldehyde group and a potentially coordinating thioether moiety, opens up avenues for exploring novel reactivity and applications in catalysis.

The aldehyde functionality can participate in a wide array of chemical transformations, including aldol (B89426) reactions, Wittig reactions, and reductive aminations, providing access to a diverse range of molecular architectures. The thioether, on the other hand, can act as a ligand for transition metals, influencing the catalytic activity and selectivity of the metal center. bohrium.comthieme-connect.com The presence of the methoxy (B1213986) group on the phenyl ring can also modulate the electronic properties of the thioether, potentially fine-tuning its coordinating ability.

A significant area of future research will be the design and synthesis of chiral ligands derived from this compound for asymmetric catalysis. bohrium.comresearchgate.net Thioether-containing ligands have shown promise in a variety of transition-metal-catalyzed reactions, and the development of new ligand scaffolds is an active area of research. thieme-connect.comthieme-connect.com The table below summarizes potential catalytic applications for derivatives of this compound.

| Catalytic Application | Role of the Thioether Moiety | Potential Reactions |

| Asymmetric Catalysis | Chiral ligand for transition metals. bohrium.comresearchgate.net | Asymmetric hydrogenation, allylic alkylation, C-H activation. researchgate.net |

| Organocatalysis | Covalent or non-covalent activation of substrates. | Michael additions, aldol reactions. |

| Dual Catalysis | Simultaneous activation by the aldehyde and thioether. | Tandem or cascade reactions. |

| Photoredox Catalysis | Quenching of excited-state photocatalysts. | Radical-based transformations. |

Expanded Applications in the Synthesis of Diverse Organic Molecules

The unique structural features of this compound make it an attractive building block for the synthesis of a wide variety of organic molecules with potential applications in medicinal chemistry and materials science. ontosight.aifrontiersin.org

The aldehyde group can serve as a handle for the introduction of various functional groups and for the construction of heterocyclic rings. For example, condensation reactions with amines, hydrazines, or hydroxylamines can lead to the formation of imines, hydrazones, and oximes, respectively, which are precursors to various nitrogen-containing heterocycles. The thioether linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can have distinct biological activities and physical properties. tandfonline.com

Organosulfur compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aifrontiersin.orgtandfonline.comresearchgate.nettandfonline.com Future research could focus on the synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents. The table below highlights potential classes of organic molecules that could be synthesized from this precursor.

| Target Molecule Class | Synthetic Transformation | Potential Applications |

| Heterocycles | Condensation, cyclization reactions. | Medicinal chemistry, agrochemicals. |

| Chiral Alcohols | Asymmetric reduction of the aldehyde. | Chiral building blocks, catalysts. |

| Amino Acids | Strecker synthesis. | Pharmaceutical intermediates. |

| Polymers | Polymerization of functionalized derivatives. | Materials science, drug delivery. |

| Bioactive Compounds | Derivatization and biological screening. frontiersin.org | Drug discovery. frontiersin.orgresearchgate.nettandfonline.com |

Integration into Automated Synthesis Platforms and High-Throughput Methodologies

The increasing demand for the rapid synthesis and screening of large numbers of compounds has led to the development of automated synthesis platforms and high-throughput screening (HTS) techniques. researchgate.netbmglabtech.com Integrating the synthesis and derivatization of this compound into these platforms could significantly accelerate the discovery of new molecules with desired properties. chemrxiv.orgalitheagenomics.com

Automated synthesizers can be programmed to perform a series of reactions in a parallel or sequential manner, allowing for the rapid generation of a library of derivatives from a common precursor like this compound. sigmaaldrich.comsigmaaldrich.com For example, an automated platform could be used to perform a variety of transformations on the aldehyde group, such as reductive aminations with a diverse set of amines, to quickly generate a library of secondary and tertiary amines. sigmaaldrich.com

Once a library of compounds has been synthesized, HTS can be employed to rapidly screen for biological activity or other desired properties. nih.govnih.govdrugtargetreview.com This combination of automated synthesis and HTS can dramatically reduce the time and resources required for the discovery of new lead compounds in drug discovery and for the identification of new materials with specific functionalities. alitheagenomics.comnih.gov The table below outlines the potential benefits of integrating this compound into automated workflows.

| Automated Workflow | Key Technology | Anticipated Outcome |

| Library Synthesis | Automated parallel synthesizers. researchgate.netchemrxiv.org | Rapid generation of a diverse library of derivatives. |

| Reaction Optimization | High-throughput experimentation (HTE). | Identification of optimal reaction conditions in a short time. |

| Biological Screening | High-throughput screening (HTS). bmglabtech.comnih.gov | Identification of bioactive "hits" from the compound library. bmglabtech.com |

| Data Analysis | Machine learning and AI algorithms. researchgate.net | Prediction of properties and guidance for future synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.